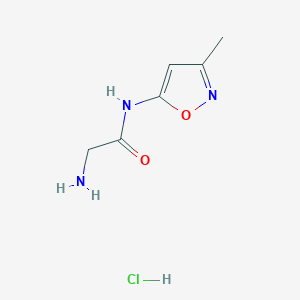![molecular formula C14H14Cl3N3 B7950509 2-(2-chlorobenzyl)-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B7950509.png)
2-(2-chlorobenzyl)-1H-benzo[d]imidazol-5-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorobenzyl)-1H-benzo[d]imidazol-5-amine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorobenzyl group attached to a benzo[d]imidazole ring, and it is commonly used in scientific research due to its reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chlorobenzyl)-1H-benzo[d]imidazol-5-amine dihydrochloride typically involves multiple steps, starting with the reaction of 2-chlorobenzyl chloride with an appropriate amine under controlled conditions. The reaction conditions often require the use of a strong base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the formation of the imidazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity, with rigorous quality control measures in place to ensure consistency and safety.
化学反应分析
Types of Reactions: 2-(2-Chlorobenzyl)-1H-benzo[d]imidazol-5-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents onto the benzene ring or the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Substitution reactions typically require strong bases or acids, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
科学研究应用
2-(2-Chlorobenzyl)-1H-benzo[d]imidazol-5-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: It is investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemicals with specific properties.
作用机制
The mechanism by which 2-(2-chlorobenzyl)-1H-benzo[d]imidazol-5-amine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to changes in cellular processes and biological functions. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
相似化合物的比较
2-(2-Chlorobenzyl)benzimidazole: This compound is structurally similar but lacks the amine group.
2-(2-Chlorobenzyl)imidazole: Another related compound with a different substitution pattern on the imidazole ring.
2-(2-Chlorobenzyl)benzothiazole: A compound with a benzothiazole ring instead of an imidazole ring.
Uniqueness: 2-(2-Chlorobenzyl)-1H-benzo[d]imidazol-5-amine dihydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its reactivity and biological activity make it a valuable compound for scientific research and industrial applications.
属性
IUPAC Name |
2-[(2-chlorophenyl)methyl]-3H-benzimidazol-5-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3.2ClH/c15-11-4-2-1-3-9(11)7-14-17-12-6-5-10(16)8-13(12)18-14;;/h1-6,8H,7,16H2,(H,17,18);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDFSTVBERFXNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC3=C(N2)C=C(C=C3)N)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine-5-carboxylic acid](/img/structure/B7950511.png)



![2-(2-Aminobenzo[d]thiazol-6-yl)acetic acid hydrobromide](/img/structure/B7950537.png)
